molecular formula C13H12N2O5 B2372969 N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine CAS No. 312591-56-3

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine

Cat. No.: B2372969
CAS No.: 312591-56-3
M. Wt: 276.248
InChI Key: YPMBBQGUFPTHLZ-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine is a synthetic organic compound known for its versatile applications in various scientific fields It is characterized by the presence of a carboxymethyl group and an 8-hydroxyquinoline moiety attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 8-hydroxyquinoline and glycine.

    Reaction with Chloroacetic Acid: Glycine is reacted with chloroacetic acid to introduce the carboxymethyl group.

    Coupling Reaction: The carboxymethylated glycine is then coupled with 8-hydroxyquinoline under appropriate conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.

    Substitution: The carboxymethyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.

    Industry: Utilized in the formulation of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine involves its ability to chelate metal ions. The compound can form stable complexes with various metal ions, influencing their reactivity and availability. This chelation process is crucial in its applications in coordination chemistry, biology, and medicine. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with biological macromolecules.

Comparison with Similar Compounds

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the carboxymethyl and glycine moieties.

    N-(Carboxymethyl)glycine: A simpler analog that lacks the quinoline ring, resulting in different chemical properties.

    Quinoline-2-carboxylic acid: Another related compound with a quinoline ring and a carboxyl group, but without the glycine moiety.

Uniqueness: this compound is unique due to the combination of the carboxymethyl group, 8-hydroxyquinoline moiety, and glycine backbone. This unique structure imparts distinct chemical properties and enhances its versatility in various applications.

Properties

IUPAC Name

2-[carboxymethyl-(8-hydroxyquinolin-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-9-3-1-2-8-4-5-10(14-13(8)9)15(6-11(17)18)7-12(19)20/h1-5,16H,6-7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMBBQGUFPTHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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